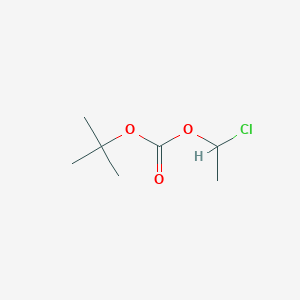

1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

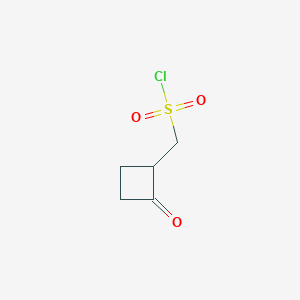

1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid is a compound that is part of a class of molecules featuring a cyclopropane ring—a three-membered carbon ring—substituted with bromine and fluorine atoms as well as a carboxylic acid functional group. This structure is of interest due to the unique reactivity of the cyclopropane ring and the potential for the compound to serve as an intermediate in the synthesis of various organic molecules.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the reaction of 1,3-dicarbonyl compounds with bromoallenes, as explored in one study, leads to the efficient synthesis of methylenecyclopropyl carboxylates . Another approach involves the electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes, which has been successfully applied to the synthesis of β,β,β-trifluorinated non-steroidal anti-inflammatory drugs (NSAIDs) . Additionally, methyl 1,1,2-tribromocyclopropanecarboxylate can be converted into various cyclopropene synthons, indicating the versatility of brominated cyclopropane carboxylates in synthesis .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a strained cyclopropane ring, which imparts unique chemical reactivity. The presence of halogen atoms, such as bromine and fluorine, can influence the electronic properties of the molecule and its reactivity in subsequent chemical reactions. The carboxylic acid group adds another dimension of reactivity, allowing for derivatization and participation in various organic reactions.

Chemical Reactions Analysis

Cyclopropane derivatives are known to undergo a variety of chemical reactions. For example, the derivatization of carboxylic acids with reagents like 4'-bromophenacyl triflate can be used for spectrophotometric detection in high-performance liquid chromatography . The reactivity of brominated cyclopropane carboxylates also extends to the formation of cyclopropanes and five-membered heterocycles through Michael initiated ring closure reactions . Furthermore, the preparation of diastereoisomers of 1-amino-2-bromocyclopropanecarboxylic acid demonstrates the potential for selective synthesis of specific isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its halogen substitution and the presence of the carboxylic acid group. The bromine and fluorine atoms would affect the compound's boiling point, density, and refractive index. The carboxylic acid functionality would contribute to the compound's solubility in water and organic solvents, as well as its acidity. Electrochemical studies, such as the carbonylation of dibromo carbomethoxy methylcyclopropane, provide insights into the reactivity and potential applications of similar brominated cyclopropane carboxylates .

科学的研究の応用

Asymmetric Electrochemical Synthesis

1-Bromo-2,2-difluorocyclopropane-1-carboxylic acid plays a role in the study of asymmetric electrochemical synthesis. Hazard, Jaouannet, and Tallec (1982) explored the electrochemical behaviors of similar bromocyclopropane carboxylic acids in the presence of adsorbed alkaloids, evidencing interactions that facilitate the cleavage of the carbon-halogen bond. This study underscores the potential of bromocyclopropanes in asymmetric synthesis, though optical yields from monobromo compounds were generally low, indicating a nuanced pathway that might be improved with further research (Hazard, Jaouannet, & Tallec, 1982).

Inhibitors of Ethylene Biosynthesis

Research by Wick, Tamm, and Boller (1995) on the synthesis of potential inhibitors of ethylene biosynthesis highlights the relevance of this compound derivatives. The preparation of 1-amino-2-bromocyclopropanecarboxylic acid diastereoisomers points to the compound's utility in the study and potential regulation of ethylene, a critical plant hormone. This work contributes to understanding how such compounds can influence plant growth and development, offering avenues for agricultural innovation (Wick, Tamm, & Boller, 1995).

Mechanism of Decomposition and Inhibition of ACC Deaminase

Liu et al. (2015) investigated 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) for its interaction with 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, an enzyme involved in ethylene biosynthesis in plants. DFACC is noted for its increased reactivity due to the cyclopropyl functionality, providing insight into the enzyme's inhibition mechanism. This study showcases DFACC's utility as a tool for biochemistry and plant physiology research, offering a deeper understanding of ethylene biosynthesis and its regulation (Liu et al., 2015).

Role as an Ethylene-Independent Growth Regulator

Polko and Kieber (2019) reviewed the role of 1-aminocyclopropane-1-carboxylic acid (ACC), closely related to this compound, highlighting its function beyond being an ethylene precursor. Their findings suggest ACC might act as an ethylene-independent signal in plant development. This insight into ACC's multifaceted role expands the potential research applications of its derivatives, including this compound, in agronomy and plant sciences (Polko & Kieber, 2019).

Safety and Hazards

特性

IUPAC Name |

1-bromo-2,2-difluorocyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF2O2/c5-3(2(8)9)1-4(3,6)7/h1H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXRZIRNWKGADN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide](/img/no-structure.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2506824.png)

![4-(3-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2506827.png)

![3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506828.png)

![diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506832.png)

![6-Methyl-3-(4-methylphenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506834.png)

![1-Methyl-4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2506835.png)